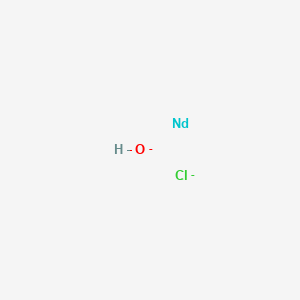
Neodymium;chloride;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium chloride hydroxide is a compound that consists of neodymium, chlorine, and hydroxide ions. Neodymium is a rare earth metal with the atomic number 60 and symbol Nd. It is known for its bright, silvery metallic luster and is used in various high-strength permanent magnets and optical devices . Neodymium chloride hydroxide is a compound that combines the properties of neodymium chloride and neodymium hydroxide, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium chloride hydroxide can be synthesized through hydrothermal methods. One common method involves reacting neodymium chloride with sodium hydroxide under controlled conditions. The reaction typically takes place at elevated temperatures and pressures to ensure the formation of the desired compound . Another method involves the mechanochemical synthesis of neodymium hydroxide nanoparticles by combining neodymium chloride and sodium chloride under a nitrogen atmosphere .
Industrial Production Methods: Industrial production of neodymium chloride hydroxide often involves the extraction of neodymium from minerals such as monazite and bastnäsite. The extracted neodymium is then converted into neodymium chloride through a series of chemical reactions. The neodymium chloride is subsequently reacted with sodium hydroxide to produce neodymium chloride hydroxide .
Chemical Reactions Analysis
Types of Reactions: Neodymium chloride hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, neodymium reacts with water to form neodymium hydroxide and hydrogen gas . It also reacts with acids to form neodymium salts and releases hydrogen gas .
Common Reagents and Conditions: Common reagents used in reactions with neodymium chloride hydroxide include water, acids (such as hydrochloric acid, sulfuric acid, and nitric acid), and halogens (such as chlorine, bromine, and iodine). These reactions typically occur under standard laboratory conditions, although some may require elevated temperatures or pressures .
Major Products Formed: The major products formed from reactions involving neodymium chloride hydroxide include neodymium hydroxide, neodymium salts (such as neodymium chloride, neodymium sulfate, and neodymium nitrate), and hydrogen gas .
Scientific Research Applications
Neodymium chloride hydroxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst in organic synthesis and in the decomposition of wastewater contaminants . In biology, neodymium hydroxide nanoparticles are used in various biomedical applications, including drug delivery and imaging . In medicine, neodymium-based compounds are used in laser materials, such as Nd-YAG lasers, which have applications in surgery and dentistry . In industry, neodymium chloride hydroxide is used in the production of high-strength permanent magnets, advanced batteries, and ceramics .
Mechanism of Action
The mechanism of action of neodymium chloride hydroxide involves its ability to react with various chemical species. For example, in catalytic applications, neodymium chloride hydroxide can facilitate the breakdown of organic molecules by providing active sites for chemical reactions . In biomedical applications, neodymium hydroxide nanoparticles can interact with biological molecules, enabling targeted drug delivery and imaging . The molecular targets and pathways involved in these interactions depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Neodymium chloride hydroxide can be compared with other neodymium compounds, such as neodymium chloride, neodymium hydroxide, and neodymium oxide. While neodymium chloride is primarily used in the production of neodymium metal and neodymium-based lasers , neodymium hydroxide is used in various catalytic and biomedical applications . Neodymium oxide, on the other hand, is used in the production of glass and ceramics . The unique combination of properties in neodymium chloride hydroxide makes it particularly useful in applications that require both the reactivity of neodymium chloride and the stability of neodymium hydroxide.
List of Similar Compounds:- Neodymium chloride (NdCl₃)
- Neodymium hydroxide (Nd(OH)₃)
- Neodymium oxide (Nd₂O₃)
- Neodymium bromide (NdBr₃)
- Neodymium iodide (NdI₃)
- Neodymium nitrate (Nd(NO₃)₃)
- Neodymium sulfate (Nd₂(SO₄)₃)
Properties
CAS No. |
61701-31-3 |
|---|---|
Molecular Formula |
ClHNdO-2 |
Molecular Weight |
196.70 g/mol |
IUPAC Name |
neodymium;chloride;hydroxide |
InChI |
InChI=1S/ClH.Nd.H2O/h1H;;1H2/p-2 |
InChI Key |
RQIWQBSRKYVUFA-UHFFFAOYSA-L |
Canonical SMILES |
[OH-].[Cl-].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















